5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose
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Overview
Description
5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose is a chemical compound with the molecular formula C14H28O5Si and a molecular weight of 304.45 g/mol . It is a derivative of ribofuranose, a sugar molecule, and is often used as an intermediate in organic synthesis . The compound is characterized by the presence of tert-butyldimethylsilyl and isopropylidene protective groups, which enhance its stability and reactivity in various chemical reactions .
Preparation Methods
The synthesis of 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose typically involves the protection of ribofuranose with tert-butyldimethylsilyl chloride and isopropylidene . The reaction is carried out in the presence of a base, such as imidazole or pyridine, and an organic solvent like dichloromethane . The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid oxidation . Industrial production methods follow similar synthetic routes but are optimized for large-scale production, often involving continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the silyl or isopropylidene groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like imidazole, and oxidizing or reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various protected or deprotected ribofuranose derivatives .
Scientific Research Applications
5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose involves its role as a protective group in organic synthesis . The tert-butyldimethylsilyl and isopropylidene groups protect the hydroxyl groups of ribofuranose, preventing unwanted side reactions and enhancing the selectivity of subsequent chemical transformations . The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry, where it facilitates the formation of desired products by stabilizing reactive intermediates .
Comparison with Similar Compounds
Similar compounds to 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose include:
5-O-tert-Butyldiphenylsilyl-2,3-O-isopropylidene-D-ribonolactone: This compound is a purine nucleoside analog with anticancer activity.
5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose: A closely related compound with similar protective groups but different stereochemistry.
The uniqueness of this compound lies in its specific protective groups and their arrangement, which provide distinct reactivity and stability profiles compared to other similar compounds .
Biological Activity
5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose (hereafter referred to as TBS-Ribofuranose) is a derivative of ribofuranose that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.
- Molecular Formula : C14H28O5Si
- Molecular Weight : 304.458 g/mol
- CAS Number : 68703-51-5
- Solubility : Soluble in dichloromethane and ethyl acetate .
Biological Applications
TBS-Ribofuranose serves primarily as a precursor in the synthesis of various biologically active compounds. Its derivatives have shown promising biological activities, including:
- Antiviral Activity : Compounds derived from ribofuranose have been reported to exhibit antiviral properties, particularly against RNA viruses. For instance, ribofuranose analogues have been synthesized and evaluated for their ability to inhibit viral replication .
- Analgesic and Anti-inflammatory Effects : Research indicates that certain derivatives of ribofuranose possess significant analgesic and anti-inflammatory activities. In a study, a derivative synthesized from TBS-Ribofuranose demonstrated a reduction in pain response in animal models, indicating its potential as a therapeutic agent for pain management .
Case Studies
-
Synthesis and Pharmacological Evaluation :
In a study published in Pharmaceutical Biology, several derivatives of α-D-ribofuranose were synthesized from TBS-Ribofuranose. These derivatives were tested for analgesic and anti-inflammatory activities using standard assays:- Compound 2a (at 50 mg/kg) showed significant analgesic effects with a tail flicking reaction time of 2.52 ± 0.14 minutes after administration, compared to controls (P < 0.001).
- In anti-inflammatory assays, compounds exhibited up to 87.6% inhibition of paw edema in carrageenan-induced models at doses of 100 mg/kg (P < 0.001) .
-
Antioxidant and Antimicrobial Activity :
Although some derivatives displayed antioxidant properties in DPPH radical scavenging assays, their antimicrobial activity was less pronounced according to disk diffusion tests. This suggests that while TBS-Ribofuranose derivatives may not be strong antimicrobial agents, they still hold potential for other therapeutic applications .
Summary of Biological Activities
Activity Type | Compound Tested | Dosage | Effect Observed | Statistical Significance |
---|---|---|---|---|
Analgesic | Compound 2a | 50 mg/kg | Increased tail flicking reaction time | P < 0.001 |
Anti-inflammatory | Compound 4 | 100 mg/kg | 87.6% inhibition of paw edema | P < 0.001 |
Antioxidant | Various | Various | Moderate DPPH scavenging activity | Not significant |
Antimicrobial | Various | Various | Limited effectiveness in disk diffusion | Not significant |
Properties
IUPAC Name |
6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O5Si/c1-13(2,3)20(6,7)16-8-9-10-11(12(15)17-9)19-14(4,5)18-10/h9-12,15H,8H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLRGSYXWAKGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)O)CO[Si](C)(C)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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